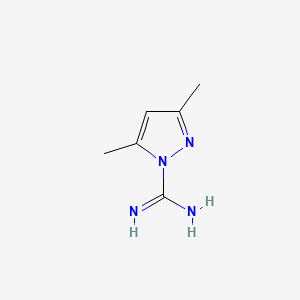

3,5-Dimethylpyrazole-1-carboxamidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethylpyrazole-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-3-5(2)10(9-4)6(7)8/h3H,1-2H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZRNXIMWKZADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22907-04-6 (nitrate), 38184-47-3 (mononitrate), 40027-64-3 (mono-hydrochloride) | |

| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40177447 | |

| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22906-75-8 | |

| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC129885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVV7S48NBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylpyrazole-1-carboxamidine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethylpyrazole-1-carboxamidine, a valuable building block in medicinal and coordination chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic pathways, reaction mechanisms, and experimental protocols. Emphasis is placed on the scientific rationale behind procedural choices, ensuring a deep understanding of the chemical transformations. This guide includes step-by-step methodologies, comparative data analysis, and visual representations of reaction pathways to facilitate practical application in a laboratory setting. All information is supported by authoritative references to ensure scientific integrity.

Introduction and Significance

This compound, often utilized as its hydrochloride or nitrate salt, is a key intermediate in the development of various chemical entities. The unique structural combination of a pyrazole ring and a carboxamidine (guanidine) moiety imparts specific chemical properties that make it a versatile precursor. The pyrazole core is a well-known pharmacophore present in numerous bioactive compounds, while the guanidinium group can engage in crucial hydrogen bonding interactions with biological targets. Consequently, this molecule serves as a foundational element in the synthesis of compounds with potential applications as Maillard reaction inhibitors and as ligands in coordination chemistry.[1][2] This guide will delve into the primary and alternative methods for its synthesis, providing the necessary detail for its successful preparation and characterization.

Primary Synthesis Pathway: Acid-Catalyzed Guanylation of 3,5-Dimethylpyrazole

The most direct and commonly employed method for the synthesis of this compound is the acid-catalyzed reaction of 3,5-dimethylpyrazole with cyanamide. This reaction proceeds in a two-step sequence, beginning with the synthesis of the pyrazole precursor, followed by the guanylation step.

Step 1: Synthesis of 3,5-Dimethylpyrazole

The precursor, 3,5-dimethylpyrazole, is readily synthesized via the condensation reaction of acetylacetone (2,4-pentanedione) with a hydrazine source.[3] A reliable and high-yield procedure is well-documented in Organic Syntheses, utilizing hydrazine sulfate in an aqueous sodium hydroxide solution.[4]

The reaction involves the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. The use of hydrazine sulfate in a basic medium generates hydrazine in situ, which then reacts with the acetylacetone.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [4]

-

In a 1-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

-

Cool the flask in an ice bath until the temperature of the solution reaches 15°C.

-

With continuous stirring, add 50 g (0.50 mole) of acetylacetone dropwise via the separatory funnel, maintaining the reaction temperature at approximately 15°C. The addition should take about 30 minutes.

-

After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1-liter separatory funnel and extract with 125 mL of diethyl ether.

-

Separate the layers and extract the aqueous layer with four additional 40 mL portions of diethyl ether.

-

Combine the ether extracts and wash once with a saturated sodium chloride solution.

-

Dry the combined ether extracts over anhydrous potassium carbonate.

-

Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.

-

Dry the product under reduced pressure to obtain 37–39 g (77–81% yield) of a slightly yellow crystalline solid with a melting point of 107–108°C.

-

For higher purity, the product can be recrystallized from petroleum ether (90–100°C).

Step 2: Guanylation of 3,5-Dimethylpyrazole

The introduction of the carboxamidine group at the N1 position of the pyrazole ring is achieved by reacting 3,5-dimethylpyrazole with cyanamide in the presence of a strong acid, typically gaseous hydrogen chloride.[2] The acid acts as a catalyst, activating the cyanamide for nucleophilic attack by the pyrazole nitrogen.

The reaction mechanism is believed to proceed as follows:

-

Protonation of Cyanamide: The nitrile nitrogen of cyanamide is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion intermediate.

-

Nucleophilic Attack: The N1 nitrogen of the 3,5-dimethylpyrazole ring, acting as a nucleophile, attacks the electrophilic carbon of the protonated cyanamide.

-

Deprotonation: A subsequent deprotonation step yields the final product, this compound, as its hydrochloride salt.

Caption: Overall synthesis scheme for this compound HCl.

Experimental Protocol: Synthesis of this compound Hydrochloride [2]

-

In a reaction vessel suitable for gas introduction, dissolve 48.1 g (0.5 mol) of 3,5-dimethylpyrazole and 21.0 g (0.5 mol) of cyanamide in 330 ml of dimethoxyethane.

-

Heat the solution to 80°C.

-

Introduce gaseous hydrogen chloride into the reaction mixture for approximately 50 minutes.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture to allow for the precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with a suitable solvent (e.g., cold dimethoxyethane or diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 3,5-dimethyl-1H-pyrazole-1-carboxamidine hydrochloride.

Alternative Synthesis Pathway: Via a Nitroguanidine Intermediate

An alternative route to guanidines involves the use of a nitroguanidine derivative. This pathway consists of two main steps: the formation of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, followed by the reduction of the nitro group.

Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine

This intermediate can be synthesized by the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione.[1][5] This reaction can be performed under either acidic or alkaline conditions.[1][5]

Reduction of the Nitroguanidine

The subsequent step involves the reduction of the nitro group to an amino group, yielding the desired carboxamidine. This can be achieved through catalytic hydrogenation. For instance, the reduction of a similar compound, 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxamidine nitrate, has been reported using 10% palladium on carbon in methanol.[6]

Comparative Analysis of Synthesis Pathways

| Parameter | Primary Pathway (Acid-Catalyzed Guanylation) | Alternative Pathway (Nitroguanidine Route) |

| Starting Materials | 3,5-Dimethylpyrazole, Cyanamide, HCl | 1-Amino-2-nitroguanidine, Pentane-2,4-dione |

| Number of Steps | 1 (from 3,5-dimethylpyrazole) | 2 |

| Reagents/Conditions | Gaseous HCl, 80°C | Acidic or alkaline condensation, Catalytic hydrogenation |

| Yield | Typically high | Moderate to high (stepwise) |

| Advantages | More direct, fewer steps | Avoids the use of highly toxic cyanamide directly in the final step |

| Disadvantages | Requires handling of gaseous HCl and cyanamide | Longer synthetic route, requires a reduction step |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

Melting Point: The hydrochloride salt has a reported melting point of 164-166°C.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆): δ ~2.5 ppm (s, 3H, CH₃), ~2.8 ppm (s, 3H, CH₃), ~9.8 ppm (br s, 4H, NH₂ and NH₂⁺).[6]

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for N-H stretching (~3300 cm⁻¹), and C=N stretching are expected.

-

-

Mass Spectrometry:

-

The mass spectrum will show the molecular ion peak corresponding to the free base.

-

Safety and Handling

Caution: All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

3,5-Dimethylpyrazole: Harmful if swallowed and causes skin and eye irritation.

-

Cyanamide: Highly toxic and can be absorbed through the skin. It is also a lachrymator. Handle with extreme care.

-

Hydrazine Sulfate: Toxic and a suspected carcinogen.

-

Acetylacetone: Flammable liquid and vapor. Harmful if swallowed.

-

Hydrogen Chloride (gas): Corrosive and causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This guide has detailed the primary and alternative synthetic pathways for this compound. The acid-catalyzed guanylation of 3,5-dimethylpyrazole with cyanamide represents the most direct approach, for which a detailed experimental protocol has been provided. The alternative route through a nitroguanidine intermediate offers a viable, albeit longer, alternative. By understanding the underlying reaction mechanisms, experimental nuances, and safety considerations, researchers can confidently synthesize and characterize this important chemical intermediate for its various applications in scientific research and development.

References

- Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry, 2015, 85(7), 1636-1640.

- Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 2022, 27(21), 7598.

- Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 2014, 43(9), 3117-3148.

- Efficient acid catalytic synthesis of pyrazolopyrimidines from 1 H -pyrazol-5-yl- N , N -dimethylformamidines with cyanamide.

- Radical Synthesis of Guanidines from N-Acyl Cyanamides. Angewandte Chemie International Edition, 2011, 50(37), 8697-8700.

- 3,5-dimethylpyrazole. Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 37, p.29 (1957).

- Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit, 2022.

- Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.

- Process for the preparation of 1H-pyrazole-1-carboxamidines. EP1197486A1, 2002.

- Synthesis of 3,5-Dimethylpyrazole. YouTube, 2020.

- Guanidine synthesis by guanyl

- A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 2021, 26(11), 3328.

- New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega, 2021, 6(12), 8565-8575.

- Method for preparing 3.5-dimethylpyrazole. CN1482119A, 2004.

- Recent Advances in Cyanamide Chemistry: Synthesis and Applic

- Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III)

- 3,5-Dimethylpyrazole-1-carboxamide. Chem-Impex.

- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic Letters, 2017, 19(18), 4838-4841.

- FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL(2)(H(2)O)(2)(NO(3))(2), NiL(2)(H(2)O)(2)(NO(3))(2). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2008, 71(4), 1466-1473.

- Pyrazole derivatives and compositions and methods of use as maillard reaction inhibitors. US5453514A, 1995.

- Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004, (10), 1655-1663.

- Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 2021, 17, 1144-1186.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2019, 25(1), 15.

- 3,5-Dimethylpyrazole. Wikipedia.

- 3,5-Dimethyl-1-pyrazolylformaminidium nitr

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines - Google Patents [patents.google.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pleiades.online [pleiades.online]

- 6. US5453514A - Pyrazole derivatives and compositions and methods of use as maillard reaction inhibitors - Google Patents [patents.google.com]

3,5-Dimethylpyrazole-1-carboxamidine CAS number lookup

This guide provides a comprehensive technical overview of 3,5-Dimethylpyrazole-1-carboxamidine, a pivotal reagent in modern chemical synthesis and bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, and critical applications, grounding all claims in authoritative data and established protocols.

Core Compound Identification and Properties

This compound is a substituted pyrazole featuring a carboxamidine group at the 1-position. This structure makes it an exceptionally stable and effective guanidinating agent. Its primary utility lies in its ability to selectively convert primary amines into guanidinium groups, a transformation of significant interest in peptide and protein chemistry. The CAS number for the parent compound is 22906-75-8 . It is frequently utilized and supplied as a more stable salt, such as the nitrate or hydrochloride salt.

A summary of its key chemical and physical properties is presented below.

| Identifier | Value | Source |

| IUPAC Name | 3,5-dimethylpyrazole-1-carboximidamide | PubChem |

| CAS Number | 22906-75-8 | PubChem |

| Molecular Formula | C₆H₁₀N₄ | PubChem |

| Molecular Weight | 138.17 g/mol | PubChem |

| Synonyms | 1-Guanyl-3,5-dimethylpyrazole, N-Amidino-3,5-dimethylpyrazole | PubChem |

| Melting Point | 167-168 °C (dec.) (for Nitrate Salt) | Sigma-Aldrich |

Synthesis Pathway and Rationale

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry. The formation of the 3,5-dimethylpyrazole core is classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the case of this compound, this involves the reaction between acetylacetone (pentane-2,4-dione) and aminoguanidine.

The causality of this reaction is rooted in the nucleophilicity of the hydrazine nitrogens in aminoguanidine, which attack the electrophilic carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. This robust reaction provides a reliable and scalable route to the target compound.

A generalized workflow for this synthesis is illustrated below.

Caption: Synthetic pathway for this compound.

Key Applications in Drug Discovery and Bioconjugation

The unique reactivity of this compound makes it a valuable tool in several research domains. Pyrazole derivatives themselves are known to possess a wide range of biological activities, including anti-tumor and antimicrobial properties, making them attractive scaffolds in medicinal chemistry.

Guanidination of Proteins and Peptides

The most prominent application is the selective modification of primary amino groups, such as the ε-amino group of lysine residues in proteins. This process, known as guanidination, converts a primary amine into a guanidinium group, effectively transforming a lysine residue into a homo-arginine residue.

Scientific Rationale:

-

Charge Maintenance: The guanidinium group of arginine (pKa ~12.5) is protonated over a wider pH range than the primary amine of lysine (pKa ~10.5). Guanidination maintains a positive charge at physiological pH, which is often critical for preserving protein structure and function.

-

Probing Structure-Function: By systematically converting lysines to homo-arginines, researchers can investigate the role of specific lysine residues in protein-protein interactions, enzyme catalysis, and ligand binding.

-

Improving Peptide Stability: Guanidination can enhance the stability of therapeutic peptides against enzymatic degradation.

The reaction proceeds by the nucleophilic attack of the unprotonated amine on the electrophilic carbon of the carboxamidine group, releasing the stable 3,5-dimethylpyrazole as a byproduct.

Caption: Workflow for protein guanidination using the target reagent.

Synthesis of Small Molecule Guanidines

Beyond large biomolecules, the reagent is extensively used for the efficient synthesis of a diverse range of substituted guanidines from primary and secondary amines. This is crucial in drug development, as the guanidinium group is a key pharmacophore in many biologically active compounds due to its ability to form strong hydrogen bonds and salt bridges with biological targets.

Field-Proven Experimental Protocol: Protein Guanidination

This protocol provides a self-validating system for the modification of a model protein, such as Bovine Serum Albumin (BSA). The causality for key parameters is explained to ensure reproducibility and understanding.

Objective: To guanidinate the accessible lysine residues of BSA.

Materials:

-

Bovine Serum Albumin (BSA)

-

This compound nitrate (CAS: 38184-47-3)

-

Borate Buffer (0.1 M, pH 9.5)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO) or centrifugal desalting columns

Methodology:

-

Protein Preparation:

-

Dissolve BSA in PBS to a final concentration of 10 mg/mL.

-

Rationale: PBS provides a stable, isotonic environment for the protein before the reaction.

-

-

Reagent Preparation:

-

Prepare a 1 M stock solution of this compound nitrate in the 0.1 M Borate Buffer (pH 9.5).

-

Rationale: The reaction is performed at an alkaline pH (9.5) to ensure a significant population of lysine ε-amino groups are deprotonated and thus nucleophilic. The borate buffer system has a suitable buffering range for this pH.

-

-

Guanidination Reaction:

-

In a reaction vessel, add the BSA solution.

-

While gently stirring, add the reagent stock solution to achieve a 50-fold molar excess of reagent over lysine residues. (Note: BSA has 59 lysine residues).

-

Incubate the reaction at room temperature (25°C) for 4-6 hours with gentle agitation.

-

Rationale: A large molar excess of the reagent drives the reaction to completion. The incubation time is a balance between achieving high modification efficiency and minimizing potential protein degradation.

-

-

Purification (Self-Validation Step 1):

-

Transfer the reaction mixture to a 10 kDa MWCO dialysis cassette.

-

Dialyze against 1L of PBS at 4°C for 24 hours, with at least three buffer changes.

-

Rationale: Dialysis is a critical step to remove unreacted reagent and the 3,5-dimethylpyrazole byproduct. Its removal is essential for downstream applications and characterization, thus validating the purification process.

-

-

Validation and Characterization (Self-Validation Step 2):

-

Analyze the purified, modified protein using MALDI-TOF Mass Spectrometry.

-

Compare the resulting mass spectrum to that of the unmodified BSA control. Each successful guanidination event adds 42.02 Da to the mass of the protein.

-

Rationale: Mass spectrometry provides direct, quantitative evidence of the covalent modification. The observed mass shift validates the success of the reaction and can be used to estimate the number of modified lysine residues.

-

Safety and Handling

While safety data for the parent compound is limited, the hydrochloride salt (CAS: 40027-64-3) provides a useful proxy for handling procedures.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

- Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.

- 3,5-Dimethylpyrazole - Wikipedia.

- This compound | C6H10N4 | CID 97525 - PubChem.

- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (

3,5-Dimethylpyrazole-1-carboxamidine chemical properties and structure

An In-Depth Technical Guide to 3,5-Dimethylpyrazole-1-carboxamidine: Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound, often supplied as its nitrate or hydrochloride salt, is a versatile heterocyclic compound that serves as a cornerstone reagent in protein chemistry and a valuable scaffold in medicinal drug discovery.[1][2][3] Its unique structure, combining a stable pyrazole ring with a reactive carboxamidine (guanidino) group, makes it an efficient tool for the targeted modification of primary amines in biomolecules.[2] Pyrazole derivatives themselves are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, rendering the core structure of this compound of significant interest to researchers.[4][5]

This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and key applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a 3,5-dimethyl-substituted pyrazole ring linked at the N1 position to a carboxamidine group.[1] A critical feature of pyrazole chemistry is the phenomenon of annular tautomerism, which can influence the molecule's reactivity and interaction with biological targets.[6]

Caption: Chemical structure of this compound.

Physicochemical Data

The compound is most commonly handled as its more stable salt forms, which exhibit improved solubility and handling characteristics compared to the free base. The properties of the parent compound and its common hydrochloride and nitrate salts are summarized below.

| Property | This compound | This compound HCl | This compound Nitrate |

| Molecular Formula | C₆H₁₀N₄[1] | C₆H₁₁ClN₄[3] | C₆H₁₀N₄ · HNO₃[2] |

| Molecular Weight | 138.17 g/mol [1] | 174.63 g/mol [3] | 201.18 g/mol [2] |

| CAS Number | 22906-75-8[1][7] | 40027-64-3[1][3] | 38184-47-3[1][2] |

| Appearance | White solid / Powder[2][8] | Not specified | Powder[2] |

| Melting Point | Not specified | Not specified | 167-168 °C (decomposes)[2] |

| IUPAC Name | 3,5-dimethylpyrazole-1-carboximidamide[1] | 3,5-dimethylpyrazole-1-carboximidamide;hydrochloride[3] | 3,5-Dimethyl-1-pyrazolylformaminidium nitrate[2] |

Spectroscopic Characterization

Structural elucidation relies on standard spectroscopic techniques. While comprehensive spectral data for the free base is sparse in readily available literature, analysis of its derivatives and related structures provides a strong predictive framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring, a singlet for the C4 proton of the pyrazole, and broad signals corresponding to the exchangeable protons of the carboxamidine group. For the nitrate salt in DMSO-d₆, characteristic peaks would confirm the structure.[9]

-

¹³C NMR: The carbon spectrum will display signals for the two distinct methyl carbons, the C3, C4, and C5 carbons of the pyrazole ring, and the quaternary carbon of the carboxamidine group.[10]

-

IR Spectroscopy: The infrared spectrum provides key information about functional groups. Expected characteristic bands include N-H stretching vibrations from the carboxamidine group, C=N stretching, and vibrations associated with the pyrazole ring. FT-IR studies have been used to analyze the compound and its metal complexes, confirming its coordination behavior.[11]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound (m/z = 138 for the free base), along with characteristic fragmentation patterns involving the pyrazole and carboxamidine moieties.[1]

Synthesis and Purification Protocol

This compound can be synthesized via the cyclocondensation reaction of a guanidine derivative with a 1,3-dicarbonyl compound. A well-established and reliable method involves the reaction of aminoguanidine with acetylacetone (2,4-pentanedione).[12]

Rationale Behind the Synthesis

This synthesis is a classic example of pyrazole formation. The reaction proceeds via initial condensation between one of the hydrazine nitrogens of aminoguanidine and one of the carbonyl groups of acetylacetone, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The choice of acetylacetone directly yields the 3,5-dimethyl substitution pattern.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve aminoguanidine hydrochloride (1.0 eq) in water or a mixture of ethanol and water.

-

Addition of Reactant: To this solution, add acetylacetone (1.0 eq) dropwise at room temperature with vigorous stirring.

-

pH Adjustment: Slowly add an aqueous solution of a base, such as sodium acetate or sodium hydroxide, to neutralize the hydrochloride and facilitate the condensation. The reaction is typically run under neutral to slightly basic conditions.

-

Reaction Progression: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Isolation: After completion, cool the reaction mixture in an ice bath. The product will often precipitate as a crystalline solid. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure this compound salt. Dry the final product under vacuum.

Key Applications in Research and Drug Development

The bifunctional nature of this molecule underpins its utility in diverse scientific fields.

Protein Modification: Guanidination of Lysine Residues

The primary and most authoritative application of this compound is as a reagent for the guanidination of primary amino groups, particularly the ε-amino group of lysine residues in proteins.[2]

Mechanism of Action: The carboxamidine group is an excellent aminating agent. Under mild alkaline conditions (typically pH 9-10), it selectively reacts with unprotonated primary amines. The pyrazole moiety acts as a good leaving group, facilitating the transfer of the amidino group to the target amine, converting it into a guanidinium group. This modification is highly specific and efficient.

Significance in Protein Science:

-

Structural Probes: Converting lysine's primary amine to a guanidinium group mimics the side chain of arginine. This allows researchers to probe the functional and structural importance of specific lysine residues by assessing whether an arginine-like side chain can substitute for it.

-

Altering Protein Properties: Guanidination changes the local charge and hydrogen bonding potential, which can be used to study protein folding, stability, and enzyme activity.[2]

-

Cross-linking Studies: Derivatives can be designed for protein cross-linking experiments to investigate protein-protein interactions.

Caption: Application as a guanidinating agent for modifying proteins.

Scaffold in Medicinal Chemistry

The pyrazole nucleus is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[4][13] this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities.[13]

-

Anti-Tumor Agents: Novel derivatives of pyrazole-carbothiohydrazides, synthesized from related precursors, have shown potent cytotoxic activities against liver and lung carcinoma cell lines.[13]

-

Broad Biological Activity: The pyrazole core is associated with a vast range of biological effects, including antibacterial, antifungal, anti-inflammatory, and antiviral properties.[5] The presence of the carboxamidine group provides a handle for further chemical modification to explore these activities.[14][15]

Safety, Handling, and Storage

The hydrochloride salt of this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a powerful and versatile molecule with a well-established role in protein chemistry and significant potential in drug discovery. Its ability to efficiently guanidinate primary amines provides a reliable tool for probing protein structure and function. Furthermore, its underlying pyrazole scaffold continues to be a fruitful starting point for the development of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for any researcher looking to leverage this compound in their work.

References

-

Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. Available from: [Link].

-

This compound. PubChem, National Center for Biotechnology Information. Available from: [Link].

-

Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv, Cambridge Open Engage. Available from: [Link].

-

3,5-Dimethylpyrazole. Wikipedia. Available from: [Link].

-

Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Springer Link. Available from: [Link].

-

3,5-Dimethylpyrazole. NIST WebBook. Available from: [Link].

-

This compound monohydrochloride. PubChem, National Center for Biotechnology Information. Available from: [Link].

-

This compound. Global Substance Registration System (GSRS). Available from: [Link].

-

This compound NITRATE 1H NMR spectrum. AIST Spectral Database. Available from: [Link].

-

3,5-dimethylpyrazole. Organic Syntheses. Available from: [Link].

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available from: [Link].

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). Available from: [Link].

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. ACS Publications. Available from: [Link].

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. Available from: [Link].

-

Synthesis of 3,5-Dimethylpyrazole. YouTube. Available from: [Link].

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link].

-

Current status of pyrazole and its biological activities. National Institutes of Health (NIH). Available from: [Link].

-

Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available from: [Link].

-

FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2. PubMed. Available from: [Link].

-

3,5-Dimethylpyrazole Mass Spectrum. NIST WebBook. Available from: [Link].

-

The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC. Available from: [Link].

-

Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. Available from: [Link].

Sources

- 1. This compound | C6H10N4 | CID 97525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethyl-1-pyrazolylformaminidium nitrate 97 38184-47-3 [sigmaaldrich.com]

- 3. This compound monohydrochloride | C6H11ClN4 | CID 218002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 9. This compound NITRATE(38184-47-3) 1H NMR [m.chemicalbook.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

A Comprehensive Technical Guide to 3,5-Dimethyl-1H-pyrazole-1-carboximidamide

Abstract: This technical guide provides an in-depth analysis of 3,5-Dimethyl-1H-pyrazole-1-carboximidamide, a pivotal reagent in synthetic organic chemistry and a building block in medicinal and agricultural research. The document begins by clarifying the compound's official IUPAC nomenclature, distinguishing it from common synonyms. It then delves into its physicochemical properties, detailed synthesis protocols with mechanistic justifications, and a thorough exploration of its primary applications. Key focus is placed on its role as a superior guanylating agent for primary and secondary amines, its utility in peptide synthesis, and its emerging applications in agricultural and coordination chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile heterocyclic compound.

Nomenclature and Structural Elucidation

The precise nomenclature of a chemical entity is fundamental to scientific communication. While commonly referred to as 3,5-Dimethylpyrazole-1-carboxamidine, the official International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3,5-dimethyl-1H-pyrazole-1-carboximidamide [1]. The term "carboximidamide" is the systematically preferred nomenclature over the synonym "carboxamidine" for a compound with the formula -C(=NH)NH2. This guide will use the official IUPAC name, while acknowledging its common synonym.

The core structure consists of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with two methyl groups at positions 3 and 5, and a carboximidamide group at the N1 position.

Caption: 2D structure of 3,5-Dimethyl-1H-pyrazole-1-carboximidamide.

Chemical Identifiers

For clarity and cross-referencing, the identifiers for the parent compound and its most common salt forms are provided below. The nitrate and hydrochloride salts are frequently used in laboratory settings due to their enhanced stability and handling properties.

| Identifier | Parent Compound | Hydrochloride Salt | Nitrate Salt |

| IUPAC Name | 3,5-Dimethyl-1H-pyrazole-1-carboximidamide | 3,5-Dimethyl-1H-pyrazole-1-carboximidamide hydrochloride | 3,5-Dimethyl-1H-pyrazole-1-carboximidamide nitrate |

| CAS Number | 22906-75-8[1] | 40027-64-3[1] | 38184-47-3[2][3] |

| PubChem CID | 97525[1] | - | - |

| Molecular Formula | C₆H₁₀N₄[1] | C₆H₁₁ClN₄ | C₆H₁₁N₅O₃[3] |

| Molecular Weight | 138.17 g/mol [1] | 174.63 g/mol | 201.18 g/mol [2][4] |

Physicochemical Properties

The physical and chemical properties of 3,5-dimethyl-1H-pyrazole-1-carboximidamide and its salts are critical for their application in synthesis. The parent compound is a solid, while its salts are typically white to off-white crystalline powders.

| Property | Value (Parent Compound) | Value (Hydrochloride Salt) | Value (Nitrate Salt) |

| Appearance | White solid | Colorless, crystalline solid[5] | White powder[2] |

| Melting Point | Not reported | 148 - 150 °C[5] | 167 - 168 °C (decomposes)[2][3] |

| SMILES | CC1=CC(=NN1C(=N)N)C[1] | CC1=CC(=NN1C(=N)N)C.Cl | O=O.CC1=CC(=NN1C(=N)N)C[2] |

| InChIKey | GAZRNXIMWKZADY-UHFFFAOYSA-N[1] | - | AGYXIUAGBLMBGV-UHFFFAOYSA-N[2][4] |

Synthesis and Mechanistic Insights

The synthesis of 3,5-dimethyl-1H-pyrazole-1-carboximidamide is a robust, multi-step process that begins with the formation of the pyrazole core, followed by the introduction of the carboximidamide functional group.

Synthesis of the 3,5-Dimethylpyrazole Precursor

The foundational precursor, 3,5-dimethylpyrazole, is classically synthesized via the Knorr pyrazole synthesis. This involves the condensation reaction between a β-diketone, acetylacetone (pentane-2,4-dione), and hydrazine.[6]

Causality: This method is favored due to the commercial availability and low cost of both starting materials. The reaction proceeds with high efficiency, typically under mild conditions, making it an ideal first step for large-scale production.

Caption: Experimental workflow for the synthesis of the hydrochloride salt.

Key Applications in Chemical and Biological Research

3,5-Dimethyl-1H-pyrazole-1-carboximidamide is not an end-product therapeutic but rather a critical reagent and versatile building block. Its utility stems from the electrophilic nature of the carboximidamide carbon, making the C(=NH)NH2 moiety an excellent leaving group for guanylation reactions.

Amine Guanylation

The primary application of this reagent is the guanylation of primary and secondary amines. It is a stable, crystalline, and highly effective alternative to more hazardous or less stable reagents like S-methylisothiourea or O-methylisourea.

Mechanism and Rationale: The reaction proceeds by nucleophilic attack of an amine on the electrophilic carbon of the carboximidamide group. The 3,5-dimethylpyrazole moiety is an excellent leaving group, facilitating the transfer of the amidinyl group (-C(=NH)NH2) to the amine substrate under mild conditions. This reaction is fundamental in peptide synthesis and the modification of biomolecules. [7][8][9]A specific example includes the extensive guanidination of free amino groups in staphylococcal enterotoxin B. [2]

Caption: General reaction scheme for amine guanylation.

Agricultural Chemistry

The pyrazole scaffold is prevalent in agrochemicals. * Nitrification Inhibition: 1H-pyrazole-1-carboxamidine derivatives are effective nitrification inhibitors. [5]They selectively inhibit the activity of soil microorganisms (e.g., Nitrosomonas) that convert ammonium to nitrate, thereby reducing nitrogen loss from fertilizers and minimizing nitrate leaching into groundwater.

-

Fungicide/Herbicide Potential: Research has indicated that 3,5-dimethyl-1H-pyrazole-1-carboximidamide and its derivatives possess biological activity that makes them candidates for development as fungicides and herbicides. [10]

Precursor for Drug Discovery and Coordination Chemistry

-

Drug Discovery: The pyrazole ring is a well-established pharmacophore found in numerous pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs). [8]Derivatives of 3,5-dimethylpyrazole have been synthesized and evaluated for a range of biological activities, including anti-tumor and antimicrobial properties. [10][11][12]* Coordination Chemistry: As a ligand, 3,5-dimethylpyrazole and its derivatives are used to synthesize metal complexes. The nitrogen atoms of the pyrazole ring can coordinate with metal ions, leading to compounds with interesting catalytic and material properties. [10][13]

Spectroscopic and Analytical Data

Structural confirmation of 3,5-dimethyl-1H-pyrazole-1-carboximidamide and its salts relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a key tool for characterization. For the nitrate salt in DMSO-d₆, the following characteristic shifts are observed. [4]

Assignment Proton Chemical Shift (ppm) A Amidine -NH ~9.17 B Pyrazole C4-H ~6.34 | C, D | Methyl (CH₃) Protons | ~2.49, ~2.22 |

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the nitrate salt, the mass of the molecular ion (the parent C₆H₁₀N₄ cation) is observed at m/z 138. [4]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as N-H stretches from the amine and imine groups and C=N stretching from the pyrazole ring and carboximidamide moiety. [2]

Safety and Handling

The nitrate salt of 3,5-dimethyl-1H-pyrazole-1-carboximidamide is classified as a warning-level hazard. [2]* Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2]* Precautionary Measures: Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the powder. [2]Work should be conducted in a well-ventilated area.

Conclusion

3,5-Dimethyl-1H-pyrazole-1-carboximidamide is a compound of significant utility, primarily serving as a safe, stable, and highly efficient reagent for the guanylation of amines. Its well-defined synthesis, which has been optimized for safety and environmental considerations, makes it readily accessible for research and development. Beyond its role in synthetic methodology, its pyrazole core marks it as a valuable precursor in the fields of medicinal and agricultural chemistry, where its derivatives continue to be explored for novel biological activities. This guide provides the foundational knowledge required for professionals to effectively utilize and innovate with this versatile chemical tool.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pleshanov, P. A., et al. (2020). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

-

El-Metwaly, A. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv. Retrieved from [Link]

- Google Patents. (2002). EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines.

-

Barbon, S. M., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. Retrieved from [Link]

-

El-Metwaly, A. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

Sources

- 1. This compound | C6H10N4 | CID 97525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound NITRATE(38184-47-3) 1H NMR [m.chemicalbook.com]

- 5. EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines - Google Patents [patents.google.com]

- 6. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 1H-Pyrazole-1-carboxamidine hydrochloride | 4023-02-3 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Buy this compound | 22906-75-8 [smolecule.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. 3,5-Dimethylpyrazole: Product Characteristics and Application Areas_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3,5-Dimethylpyrazole-1-carboxamidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 3,5-Dimethylpyrazole-1-carboxamidine. Designed for professionals in chemical research and drug development, this document synthesizes technical data with practical insights to serve as an essential resource.

Introduction

This compound is a versatile heterocyclic compound featuring a pyrazole ring functionalized with two methyl groups and a carboxamidine moiety. This unique structural arrangement imparts a range of interesting chemical properties and biological activities, making it a valuable building block in medicinal chemistry and materials science. The pyrazole nucleus is a well-known scaffold in a number of approved pharmaceutical agents, and the addition of the carboxamidine group, a strong basic moiety, opens up possibilities for diverse chemical transformations and biological interactions. This guide will delve into the core scientific attributes of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dimethyl-1H-pyrazole-1-carboximidamide | |

| CAS Number | 22906-75-8 | |

| Molecular Formula | C₆H₁₀N₄ | |

| Molecular Weight | 138.17 g/mol | |

| Appearance | White to off-white crystalline solid (visual inspection) | General laboratory observation |

| Melting Point | Not precisely reported for the free base. The nitrate salt melts at 167-168 °C (decomposes). | |

| Boiling Point | Data not available; likely to decompose at higher temperatures. | N/A |

| pKa | Estimated to be in the range of 10-12 for the carboxamidinium ion, typical for guanidinium-like groups. | General chemical knowledge |

Solubility

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on its structure and the properties of related compounds, a qualitative solubility profile can be inferred. The presence of the polar carboxamidine group suggests solubility in polar protic solvents, while the dimethylpyrazole moiety provides some lipophilic character.

| Solvent | Expected Solubility | Rationale |

| Water | Moderately soluble, especially at acidic pH where the protonated carboxamidinium salt is formed. | The carboxamidine group can form hydrogen bonds with water. |

| Methanol, Ethanol | Soluble | Polar protic nature of the solvents facilitates interaction with the carboxamidine group. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane, Chloroform | Sparingly soluble to insoluble | The high polarity of the carboxamidine group limits solubility in less polar solvents. |

| Hexanes, Diethyl Ether | Insoluble | Non-polar solvents are unlikely to effectively solvate the polar molecule. |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3,5-dimethylpyrazole with a source of a guanylating agent. A common and effective method involves the reaction with cyanamide in the presence of an acid catalyst, which proceeds via nucleophilic attack of the pyrazole nitrogen on the cyanamide carbon.

Caption: Synthesis of this compound Hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from the procedure described in patent EP1197486A1[1].

Materials:

-

3,5-Dimethylpyrazole (1.0 eq)

-

Cyanamide (1.0 eq)

-

Dimethoxyethane (DME)

-

Gaseous Hydrogen Chloride (HCl)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 3,5-dimethylpyrazole (e.g., 48.1 g, 0.5 mol) and cyanamide (e.g., 21.0 g, 0.5 mol) in anhydrous dimethoxyethane (e.g., 330 mL).

-

Heat the solution to 80 °C with stirring.

-

Bubble gaseous hydrogen chloride through the solution for approximately 50 minutes. A precipitate will form during this time.

-

After the introduction of HCl is complete, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.

-

Dry the product, this compound hydrochloride, under vacuum to a constant weight.

Conversion to the Free Base

To obtain the free base of this compound, the hydrochloride salt can be neutralized with a suitable base.

Materials:

-

This compound hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a similar mild base

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the hydrochloride salt in a minimal amount of water.

-

Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is basic (pH > 8).

-

Extract the aqueous layer with several portions of dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay between the aromatic pyrazole ring and the highly basic carboxamidine group.

Stability

The compound is generally stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents, strong reducing agents, strong bases, and acid chlorides[2]. Prolonged exposure to high temperatures may lead to decomposition.

Reactivity

-

Basicity and Salt Formation: The carboxamidine group is strongly basic and readily protonates to form the corresponding carboxamidinium ion. This property allows for the straightforward formation of various acid addition salts.

-

Ligand in Coordination Chemistry: The nitrogen atoms of both the pyrazole ring and the carboxamidine moiety can act as Lewis bases, making this compound an effective ligand for a variety of metal ions. It can coordinate to metals in a monodentate or bidentate fashion, leading to the formation of stable coordination complexes.

-

Guanidinylating Agent: The pyrazole ring is a good leaving group, which allows this compound to act as a guanylating agent for primary and secondary amines, forming substituted guanidines. This reactivity is particularly useful in the synthesis of complex organic molecules and peptides.

Caption: Guanylation reaction using this compound.

Spectral Data and Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the pyrazole ring proton, and the protons of the carboxamidine group. The chemical shifts will be influenced by the solvent used. In a non-protic solvent like DMSO-d₆, the NH protons of the carboxamidine group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the two methyl carbons, the three carbons of the pyrazole ring, and the carbon of the carboxamidine group. The chemical shift of the carboxamidine carbon is typically in the range of 150-160 ppm.

| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) |

| 3,5-CH₃ | ~2.2-2.5 (s, 6H) | ~10-15 |

| 4-H (pyrazole) | ~5.9-6.2 (s, 1H) | ~105-110 |

| C=N (pyrazole) | - | ~140-150 |

| C(NH)NH₂ | Broad signal (br s, 3H) | ~155 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. A detailed theoretical and experimental FT-IR study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine has been reported by Pogány et al. (2008)[3][4].

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching vibrations of the carboxamidine group |

| ~3100 | C-H stretching of the pyrazole ring |

| 2950-2850 | C-H stretching of the methyl groups |

| ~1650 | C=N stretching of the carboxamidine group |

| ~1600 | N-H bending vibrations |

| ~1550 | C=N stretching of the pyrazole ring |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 138. Common fragmentation pathways would involve the loss of the carboxamidine moiety or cleavage of the pyrazole ring.

Applications in Research and Development

The unique structural features of this compound make it a compound of interest in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: As a versatile building block, it can be used in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole core is present in many bioactive compounds, and the carboxamidine group can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.

-

Coordination Chemistry: Its ability to act as a ligand for various metal ions makes it useful in the design and synthesis of novel coordination complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.

-

Agrochemicals: Pyrazole derivatives are known to exhibit a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. This compound can serve as a precursor for the synthesis of new agrochemicals.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with a rich chemistry and a wide range of potential applications. Its straightforward synthesis, coupled with the reactivity of its pyrazole and carboxamidine functionalities, makes it an attractive building block for researchers in medicinal chemistry, coordination chemistry, and materials science. This guide has provided a comprehensive overview of its key properties and characteristics, which should serve as a solid foundation for its effective use in the laboratory.

References

-

Cole-Parmer. (2006, March 22). Material Safety Data Sheet: 3,5-Dimethyl-1h-pyrazole-1-carboximidamidenitrate, 97%. Retrieved from [Link]

- Lange, W., et al. (2002). Process for the preparation of 1H-pyrazole-1-carboxamidines. EP1197486A1. Google Patents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97525, this compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Pogány, P., Kovács, A., Mészáros Szécsényi, K., & Leovac, V. M. (2008). FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1466–1473. [Link]

Sources

- 1. US5453514A - Pyrazole derivatives and compositions and methods of use as maillard reaction inhibitors - Google Patents [patents.google.com]

- 2. This compound | C6H10N4 | CID 97525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dimethylpyrazole-1-carboxamidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3,5-Dimethylpyrazole-1-carboxamidine, focusing on its solubility and stability. In the landscape of drug discovery and development, a thorough understanding of these parameters is paramount for formulation design, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This document is structured to deliver not just data, but actionable insights grounded in established scientific principles and methodologies.

Introduction: The Significance of this compound

This compound is a molecule of significant interest owing to its versatile chemical structure, which incorporates both a pyrazole nucleus and a carboxamidine (guanidine) functional group. The pyrazole ring is a well-known scaffold in medicinal chemistry, contributing to a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The carboxamidine moiety, a potent hydrogen bond donor and a strong base, can engage in crucial interactions with biological targets and influence the compound's physicochemical properties, such as solubility and membrane permeability.

This guide will delve into the core attributes of this compound that are fundamental to its journey from a promising lead compound to a viable drug candidate.

Physicochemical Properties at a Glance

A foundational understanding of the intrinsic properties of this compound is essential before exploring its solubility and stability in depth.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄ | PubChem |

| Molecular Weight | 138.17 g/mol | PubChem |

| IUPAC Name | 3,5-dimethylpyrazole-1-carboximidamide | PubChem |

| CAS Number | 22906-75-8 | PubChem |

| Appearance | Crystalline solid (predicted) | Inferred from related compounds |

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate and, consequently, its absorption and bioavailability. While specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature, we can infer its likely behavior based on its structural features and the properties of related compounds. The parent compound, 3,5-Dimethylpyrazole, is known to be soluble in polar organic solvents.[1] The presence of the highly polar carboxamidine group in this compound suggests a degree of aqueous solubility, which can be significantly influenced by pH due to the basic nature of the guanidine moiety.

To address this critical data gap, this section outlines a robust, standardized protocol for determining the solubility of this compound.

Enhancing Solubility through Salt Formation

A common strategy to enhance the aqueous solubility and stability of ionizable compounds is through the formation of salts. For this compound, the basic carboxamidine group readily forms salts with various acids. The nitrate and monohydrochloride salts of this compound have been reported, suggesting their utility in improving its physicochemical properties.[2]

| Derivative | Molecular Formula | Molecular Weight | Melting Point (°C) |

| Nitrate Salt | C₆H₁₀N₄ · HNO₃ | 201.18 | 167-168 (decomposes)[2] |

| Monohydrochloride Salt | C₆H₁₁ClN₄ | 174.63 | Not specified |

The selection of an appropriate salt form is a critical step in drug development, often involving a comprehensive screening process to identify the form with the optimal balance of solubility, stability, and manufacturability.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound (or its salt form)

-

Solvents: Purified water, Phosphate buffered saline (PBS) at pH 5.0, 7.4, and 9.0, Ethanol, Methanol, Dimethyl sulfoxide (DMSO)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound. A suitable method for guanidine-containing compounds would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L for each solvent.

Causality Behind Experimental Choices:

-

Choice of Solvents: The selected solvents represent a range of polarities and physiological relevance, providing a comprehensive solubility profile.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Equilibration Time: A sufficient equilibration time is necessary to ensure that the solution is truly saturated.

-

HPLC Quantification: HPLC provides a sensitive and specific method for quantifying the dissolved compound, even in the presence of potential impurities or degradants.

Caption: Shake-flask method workflow for solubility determination.

Stability Profile: Ensuring Product Quality and Safety

The chemical stability of an API is a critical quality attribute that can impact its safety and efficacy. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive understanding of the stability of this compound under various stress conditions is essential.

While specific degradation pathways for this compound are not detailed in the available literature, insights can be drawn from the known reactivity of the pyrazole ring and guanidine functional group. The pyrazole ring can be susceptible to electrophilic attack, and the carboxamidine group can undergo hydrolysis.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the API to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are crucial for developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) provides guidelines for conducting forced degradation studies.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

Forced degradation studies should be conducted on a single batch of the drug substance. The following conditions are typically employed:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature for a defined period.

-

Neutral Hydrolysis: Water at elevated temperature (e.g., 80 °C).

-

Oxidative Degradation: 3% Hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Dry heat (e.g., 105 °C) for a defined period.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Sample Analysis:

-

A validated, stability-indicating HPLC method is essential for these studies. The method must be able to separate the parent compound from all significant degradation products.

-

Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that each chromatographic peak represents a single component.

-

Mass spectrometry (LC-MS) should be employed to identify the structure of the degradation products.

Caption: Workflow for a forced degradation study.

Long-Term and Accelerated Stability Testing

Following forced degradation studies, long-term and accelerated stability studies are conducted on the drug substance to establish a re-test period and recommend storage conditions. These studies are performed under controlled temperature and humidity conditions as defined by ICH guidelines.

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Self-Validating System for Protocols:

The protocols described above are designed to be self-validating. For instance, in the solubility determination, the presence of undissolved solid at the end of the experiment validates that equilibrium was reached. In the stability studies, the use of a validated, stability-indicating HPLC method ensures that the observed changes are real and not artifacts of the analytical method. Mass balance calculations, where the sum of the parent compound and all degradation products is accounted for, further enhance the trustworthiness of the stability data.

Conclusion and Future Perspectives

This technical guide has provided a framework for understanding and evaluating the critical physicochemical properties of this compound. While specific experimental data on its solubility and stability are not widely published, the application of standardized, robust methodologies as outlined herein will enable researchers and drug development professionals to generate the necessary data to advance this promising molecule. Future work should focus on the systematic execution of these studies to build a comprehensive data package that will support formulation development and regulatory submissions. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this compound and its derivatives.

References

Sources

The Pyrazole Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The pyrazole ring, a seemingly simple five-membered heterocycle, has etched an indelible mark on the landscape of medicinal chemistry. From its initial discovery in the late 19th century to its presence in blockbuster drugs of the modern era, the journey of pyrazole is a compelling narrative of serendipity, systematic investigation, and the evolution of drug design principles. This technical guide provides a comprehensive exploration of the discovery and history of pyrazole compounds in medicinal chemistry, designed for researchers, scientists, and drug development professionals. We will delve into the key historical milestones, from the synthesis of the first pyrazolone analgesic to the development of highly selective enzyme inhibitors. The guide will further provide detailed experimental protocols for the synthesis of seminal pyrazole-based drugs and the biological assays used to characterize their activity. Through an examination of structure-activity relationships and mechanisms of action, this document aims to provide not only a historical overview but also actionable insights for the continued development of this privileged scaffold.

The Dawn of a New Scaffold: From Aniline Dyes to Analgesics

The story of pyrazole in medicine begins not with a targeted search for a new therapeutic agent, but as an offshoot of the burgeoning synthetic dye industry of the 19th century. In 1883, the German chemist Ludwig Knorr, a student of the renowned Emil Fischer, was attempting to synthesize quinoline derivatives from phenylhydrazine.[1][2] Instead of the expected product, he isolated a novel compound: 1-phenyl-3-methyl-5-pyrazolone.[3] This serendipitous discovery, a result of the now-famous Knorr pyrazole synthesis, marked the first synthesis of a substituted pyrazole.[3] Shortly after, in 1889, Eduard Buchner achieved the first synthesis of the parent pyrazole ring itself.[4]